![molecular formula C17H14N4O B11228700 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228700.png)

7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

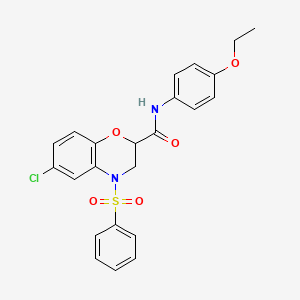

7-(2-Furyl)-2-phénéthyl[1,2,4]triazolo[1,5-a]pyrimidine est un composé hétérocyclique qui appartient à la classe des triazolopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La structure de la 7-(2-Furyl)-2-phénéthyl[1,2,4]triazolo[1,5-a]pyrimidine se compose d'un cycle triazole fusionné à un cycle pyrimidine, avec un substituant furyle et phénéthyle aux positions 7 et 2, respectivement.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 7-(2-Furyl)-2-phénéthyl[1,2,4]triazolo[1,5-a]pyrimidine peut être réalisée par diverses voies de synthèse. Une méthode courante implique la réaction du 3,5-diamino-1,2,4-triazole avec des 1-aryl-1,3-butanediones ou 1-aryl-2-butèn-1-ones substitués . La réaction est généralement réalisée sous reflux dans la présence d'un solvant approprié tel que l'éthanol ou l'acide acétique. La réaction donne le dérivé triazolopyrimidine souhaité avec une haute régiosélectivité et un rendement élevé.

Méthodes de production industrielle

Pour la production à l'échelle industrielle, la synthèse peut être optimisée en utilisant une approche de synthèse monotope. Cette méthode implique l'utilisation d'un sel fondu dicationique comme catalyseur, ce qui permet la synthèse efficace et respectueuse de l'environnement du composé . La réaction est réalisée sans solvant ou en présence d'éthanol comme solvant vert, ce qui donne des rendements élevés et des temps de réaction réduits.

Analyse Des Réactions Chimiques

Types de réactions

La 7-(2-Furyl)-2-phénéthyl[1,2,4]triazolo[1,5-a]pyrimidine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes furyle ou phénéthyle peuvent être remplacés par d'autres substituants.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire les alcools ou amines correspondants.

Applications de la recherche scientifique

Chimie : Le composé sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Il a montré des activités antitumorales prometteuses contre diverses lignées de cellules cancéreuses.

Mécanisme d'action

Le mécanisme d'action de la 7-(2-Furyl)-2-phénéthyl[1,2,4]triazolo[1,5-a]pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé s'est avéré inhiber l'activité de certaines enzymes et de certains récepteurs, entraînant une perturbation des processus cellulaires essentiels à la survie des cellules cancéreuses . Par exemple, il peut inhiber l'activité des kinases dépendantes des cyclines (CDK), qui jouent un rôle crucial dans la régulation du cycle cellulaire .

Applications De Recherche Scientifique

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown promising anti-tumor activities against various cancer cell lines.

Industry: It is used in the development of new materials with unique properties, such as corrosion inhibitors.

Mécanisme D'action

The mechanism of action of 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes essential for cancer cell survival . For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazolo[3,4-d]pyrimidine : Un autre composé hétérocyclique avec des activités biologiques similaires.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Un composé structurellement apparenté avec des propriétés anticancéreuses potentielles.

Unicité

La 7-(2-Furyl)-2-phénéthyl[1,2,4]triazolo[1,5-a]pyrimidine est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes. La présence des groupes furyle et phénéthyle améliore sa capacité à interagir avec les cibles moléculaires, ce qui en fait un candidat prometteur pour des recherches et un développement ultérieurs.

Propriétés

Formule moléculaire |

C17H14N4O |

|---|---|

Poids moléculaire |

290.32 g/mol |

Nom IUPAC |

7-(furan-2-yl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C17H14N4O/c1-2-5-13(6-3-1)8-9-16-19-17-18-11-10-14(21(17)20-16)15-7-4-12-22-15/h1-7,10-12H,8-9H2 |

Clé InChI |

BNWJZNTUZHJNRD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11228622.png)

![N-[2-(tert-butylsulfanyl)ethyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228642.png)

![1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228655.png)

![2-(3,5-Difluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228662.png)

![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228677.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11228685.png)

![6-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228694.png)

![3-Methyl-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide](/img/structure/B11228695.png)

![N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11228702.png)

![2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228706.png)

![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228711.png)

![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-ethylcyclohexanamine](/img/structure/B11228719.png)